![molecular formula C7H4BrClN2 B1376965 6-Bromo-4-chloro-1H-benzimidazole CAS No. 1360932-45-1](/img/structure/B1376965.png)
6-Bromo-4-chloro-1H-benzimidazole
Overview
Description
6-Bromo-4-chloro-1H-benzimidazole, also known as BCBI, is a synthetic organic compound containing a benzimidazole ring system. This molecule has been widely used in scientific research, due to its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. BCBI has also been used in the synthesis of various drugs, including antibiotics and antimalarials.
Scientific Research Applications
Synthesis of Substituted Imidazoles
6-Bromo-4-chloro-1H-benzimidazole: is utilized in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are integral to functional molecules used in everyday applications, including pharmaceuticals and materials science . The ability to control the substitution pattern on the imidazole ring is crucial for the development of compounds with desired properties and activities.
Pharmacological Research
The benzimidazole moiety is a common feature in molecules with significant pharmacological activity6-Bromo-4-chloro-1H-benzimidazole serves as a core structure for developing new drugs with potential antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine properties . Its versatility in medicinal chemistry makes it a valuable scaffold for drug discovery.
Anticancer Studies
This compound has been specifically mentioned in the context of anticancer research. Its structural features make it a candidate for studying its interaction with various biological targets that could lead to the development of new anticancer therapies .
Antiviral Research
In the field of virology, 6-Bromo-4-chloro-1H-benzimidazole is studied for its antiviral effects. Researchers explore its efficacy against different viral infections, aiming to understand its mechanism of action and potential as an antiviral agent .
Anti-inflammatory Effects
The anti-inflammatory potential of 6-Bromo-4-chloro-1H-benzimidazole is another area of interest. It may inhibit enzymes or signaling pathways involved in inflammation, making it a subject of study for treating various inflammatory disorders .
Corrosion Inhibition
Beyond biomedical applications, 6-Bromo-4-chloro-1H-benzimidazole is investigated for its role as a corrosion inhibitor. Its molecular structure may interact with metal surfaces to prevent corrosion, which is significant for industrial applications .
Enzyme Inhibition
Due to its structural similarity to nucleotides, 6-Bromo-4-chloro-1H-benzimidazole is used to study enzyme inhibition. It can bind to the active sites of enzymes, providing insights into enzyme function and aiding in the design of enzyme inhibitors .
Material Science
In material science, the compound’s unique properties are exploited to create new materials with desired characteristics. Its role in the synthesis of polymers or as a catalyst in chemical reactions is an area of ongoing research .
Mechanism of Action
Target of Action
It is known that benzimidazole compounds have a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory effects .
Mode of Action
Benzimidazole compounds are known to interact with their targets, leading to various changes in cellular processes .
Biochemical Pathways
Benzimidazole compounds, in general, are known to affect a variety of biochemical pathways, leading to downstream effects such as inhibition of cell proliferation in cancer cells .
Result of Action
It is known that benzimidazole compounds can have anticancer, antiviral, and anti-inflammatory effects .
properties
IUPAC Name |
6-bromo-4-chloro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEKQLHDUSVAKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-1H-benzimidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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